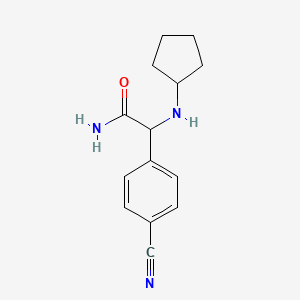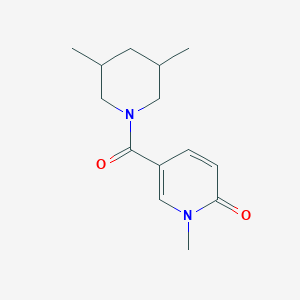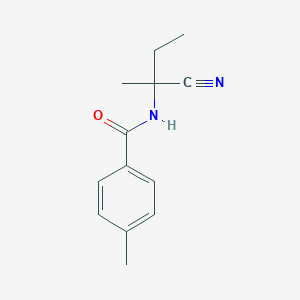
2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide, also known as CPAA, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. CPAA belongs to the class of amides and has a molecular formula of C16H20N2O.
作用机制
The mechanism of action of 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide is not fully understood. However, studies have suggested that 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide exerts its therapeutic effects by modulating various signaling pathways. For example, 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide has been shown to activate the MAPK/ERK pathway, which plays a crucial role in cell growth and differentiation. 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide has been shown to have various biochemical and physiological effects. In animal models, 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide has been shown to reduce tumor growth and inhibit angiogenesis. 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide has also been shown to reduce inflammation and oxidative stress. Furthermore, 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide has been shown to improve cognitive function and have neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide in lab experiments is its potential therapeutic applications. 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising candidate for further research. However, one of the limitations of using 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide. One direction is to further investigate its potential therapeutic applications in cancer treatment. Another direction is to study its potential use as an anti-inflammatory agent and its effects on various inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide and its effects on various signaling pathways. Finally, more research is needed to improve the solubility of 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide and its bioavailability in vivo.
Conclusion:
In conclusion, 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and improve its solubility and bioavailability in vivo.
合成方法
The synthesis of 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide involves the reaction between 4-cyanobenzoyl chloride and cyclopentylamine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide. The purity of the final product can be improved through recrystallization.
科学研究应用
2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide has been studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide is in the treatment of cancer. Studies have shown that 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide has also been studied for its potential use as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines. Furthermore, 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide has been shown to have neuroprotective effects and can improve cognitive function in animal models.
属性
IUPAC Name |
2-(4-cyanophenyl)-2-(cyclopentylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c15-9-10-5-7-11(8-6-10)13(14(16)18)17-12-3-1-2-4-12/h5-8,12-13,17H,1-4H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWPBURELDWDMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(C2=CC=C(C=C2)C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-[1-[(4-methoxyphenyl)methylamino]ethyl]phenyl]acetamide](/img/structure/B7571739.png)
![2-[2-[4-(2-Methylpropyl)piperazin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B7571744.png)
![5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid](/img/structure/B7571753.png)

![3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide](/img/structure/B7571759.png)
![6-[1-[(4-methoxyphenyl)methylamino]ethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7571762.png)
![2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571763.png)
![1-[(3-Bromophenyl)methyl]-4-methoxypiperidine](/img/structure/B7571769.png)


![(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile hydrochloride](/img/structure/B7571793.png)

